N-(OXAN-4-YL)-N-(2,2,2-TRIFLUOROETHYL)THIOPHENE-3-CARBOXAMIDE

Description

N-(Oxan-4-yl)-N-(2,2,2-trifluoroethyl)thiophene-3-carboxamide is a synthetic compound featuring a thiophene-3-carboxamide core substituted with oxan-4-yl (morpholine) and 2,2,2-trifluoroethyl groups. The trifluoroethyl group is a fluorinated alkyl chain known to enhance metabolic stability and lipophilicity, while the morpholine moiety improves aqueous solubility due to its polar oxygen atom and conformational flexibility .

Properties

IUPAC Name |

N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)thiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14F3NO2S/c13-12(14,15)8-16(10-1-4-18-5-2-10)11(17)9-3-6-19-7-9/h3,6-7,10H,1-2,4-5,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJXVIURKCBAOPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1N(CC(F)(F)F)C(=O)C2=CSC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14F3NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(Oxan-4-yl)-N-(2,2,2-trifluoroethyl)thiophene-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

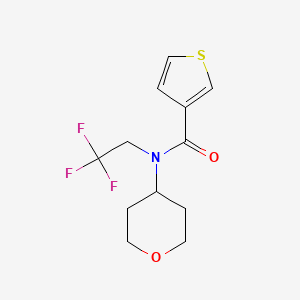

Chemical Structure

The chemical structure of this compound can be represented as follows:

This compound features a thiophene ring, oxan moiety, and a trifluoroethyl group, which are significant for its biological activity.

Research indicates that compounds similar to this compound exhibit various mechanisms of action, including:

- Inhibition of Enzymatic Activity : Many thiophene derivatives have been shown to inhibit specific enzymes involved in metabolic pathways.

- Antioxidant Properties : Compounds with similar structures have demonstrated the ability to scavenge free radicals and reduce oxidative stress.

- Cytotoxicity Against Cancer Cells : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines.

Biological Activity Data

The biological activity of this compound has been evaluated in various studies. The following table summarizes key findings related to its biological activities:

| Activity | Tested Concentration (µM) | IC50 Value (µM) | Cell Lines Tested |

|---|---|---|---|

| Cytotoxicity | 1 - 100 | 22.09 | A549 (Lung Cancer) |

| 6.40 | MCF-7 (Breast Cancer) | ||

| Antioxidant Activity (DPPH Assay) | 10 - 100 | 44.40 | - |

| Total Antioxidant Capacity (TAC) | - | 72.84 | - |

Case Studies

-

Cytotoxicity in Cancer Research :

A study investigating the cytotoxic effects of thiophene derivatives found that this compound showed promising results against human lung adenocarcinoma (A549) and breast cancer (MCF-7) cell lines. The IC50 values indicated significant inhibitory effects compared to control groups. -

Antioxidant Activity Assessment :

The antioxidant potential was evaluated using DPPH radical scavenging assays. The compound demonstrated a strong capacity to reduce oxidative stress in vitro, suggesting potential utility in preventing oxidative damage in biological systems.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Properties

Research has indicated that compounds similar to N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)thiophene-3-carboxamide exhibit significant anticancer activity. For instance, derivatives of thiophene-based carboxamides have been studied for their ability to inhibit tumor growth in various cancer cell lines. A study demonstrated that specific modifications in the thiophene structure could enhance cytotoxicity against breast and lung cancer cells .

1.2 Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Its mechanism involves the modulation of inflammatory pathways, particularly through the inhibition of pro-inflammatory cytokines. This makes it a potential candidate for treating inflammatory diseases such as arthritis and colitis .

1.3 Neuroprotective Effects

Neuroprotection is another promising application area. Research suggests that compounds with a similar structural framework can protect neuronal cells from oxidative stress and apoptosis. This property could be beneficial in developing treatments for neurodegenerative diseases like Alzheimer’s and Parkinson’s disease .

Material Science

2.1 Organic Electronics

In material science, this compound has potential applications in organic electronics. Its unique electronic properties make it suitable for use in organic semiconductors and photovoltaic devices. Studies have shown that incorporating such thiophene derivatives into polymer matrices can enhance charge transport properties, leading to improved device performance .

2.2 Coatings and Polymers

The compound can also be utilized in developing advanced coatings and polymers due to its chemical stability and resistance to environmental degradation. These materials can be applied in various industries, including automotive and aerospace, where durability is crucial .

Organic Synthesis

3.1 Building Block for Complex Molecules

This compound serves as a valuable building block in organic synthesis. Its functional groups allow for diverse chemical transformations, enabling the synthesis of more complex molecules with potential biological activities .

3.2 Synthesis of Novel Compounds

Researchers are exploring the use of this compound as a precursor for synthesizing novel heterocyclic compounds that may exhibit unique pharmacological properties or materials characteristics. The versatility of the thiophene ring allows for various substitution patterns that can lead to new discoveries in drug development or material science .

Case Studies

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences and inferred properties of the target compound and analogs:

Key Observations:

- Pyridine’s basic nitrogen may enhance hydrogen bonding but reduce metabolic stability . The thiourea group in the compound enables metal coordination, a feature absent in the target compound, suggesting divergent applications (e.g., catalysis vs. therapeutics) .

- Substituent Effects: The trifluoroethyl group in the target compound and Patent Compound increases lipophilicity and resistance to oxidative metabolism compared to non-fluorinated analogs (e.g., chloropyridinyl in ) . The morpholine group (oxan-4-yl) enhances solubility via hydrogen bonding, a critical factor for oral bioavailability .

Pharmacokinetic and Physicochemical Properties

Lipophilicity (logP) :

The trifluoroethyl group elevates logP significantly compared to ethyl or methyl analogs. For instance, replacing trifluoroethyl with a chloropyridinyl group () reduces logP but may increase reactivity toward nucleophilic targets .- Metabolic Stability: Fluorine’s inductive effects reduce electron density on adjacent atoms, slowing cytochrome P450-mediated oxidation. This property is shared with the Patent Compound but absent in non-fluorinated thiourea analogs .

Solubility : Morpholine’s oxygen atom improves water solubility, whereas pyridine-based analogs (Patent Compound) may exhibit pH-dependent solubility due to protonation .

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)thiophene-3-carboxamide, and how can yield and purity be maximized?

- Methodological Answer :

- Step 1 : Use a nucleophilic substitution or coupling reaction between the thiophene-3-carboxylic acid derivative and the oxan-4-yl/trifluoroethyl amine. Ethanol or DMF under reflux (60–80°C) is recommended for solubility .

- Step 2 : Employ catalysts like anhydrous ZnCl₂ to accelerate amide bond formation, as demonstrated in analogous carboxamide syntheses .

- Step 3 : Purify via recrystallization (e.g., ethanol-dioxane mixtures) or column chromatography. Yield optimization (up to 85%) is achievable with stoichiometric control of reactants and bases like sodium acetate .

Q. Which analytical techniques are critical for characterizing the compound’s structural integrity and purity?

- Methodological Answer :

- NMR Spectroscopy : Confirm regiochemistry of the trifluoroethyl and oxan-4-yl groups via and NMR.

- X-ray Diffraction (XRD) : Resolve crystallographic details, especially if polymorphs are suspected .

- HPLC : Assess purity (>98%) using reverse-phase C18 columns with acetonitrile/water gradients .

- Thermogravimetric Analysis (TGA) : Evaluate thermal stability and decomposition thresholds (e.g., 150–200°C for trifluoroethyl-containing analogs) .

Advanced Research Questions

Q. How can computational methods predict the compound’s biological activity or coordination chemistry with metal ions?

- Methodological Answer :

- Molecular Orbital Calculations : Use DFT (Density Functional Theory) to model electronic properties (e.g., HOMO-LUMO gaps) and predict redox behavior, as done for similar thiophene-carboxamide metal complexes .

- Molecular Docking : Screen against target receptors (e.g., kinases or enzymes) using software like AutoDock Vina. Focus on the trifluoroethyl group’s electronegativity and steric effects .

- QSAR Modeling : Corolate substituent effects (e.g., oxan-4-yl’s conformational flexibility) with observed bioactivity .

Q. How should researchers resolve contradictions in polymorph stability data for this compound?

- Methodological Answer :

- Step 1 : Perform controlled crystallization trials (e.g., solvent evaporation vs. cooling) to isolate polymorphs. Ethanol/water mixtures often yield stable forms .

- Step 2 : Compare DSC (Differential Scanning Calorimetry) profiles to identify melting point variations (>5°C differences indicate distinct polymorphs) .

- Step 3 : Validate stability via accelerated aging studies (40°C/75% RH for 4 weeks). Metastable forms may convert to thermodynamically stable phases .

Q. What experimental designs are recommended to study the compound’s reactivity under oxidative or reductive conditions?

- Methodological Answer :

- Oxidation : Treat with KMnO₄ in acidic media to cleave the thiophene ring or oxidize sulfur. Monitor by FT-IR for carbonyl formation .

- Reduction : Use LiAlH₄ to reduce the carboxamide to an amine. Confirm via NMR shifts (disappearance of CO-NH peaks) .

- Metal Coordination : React with Co(II)/Ni(II) salts in ethanol to form complexes. Characterize via UV-Vis (d-d transitions) and cyclic voltammetry .

Contradictions and Mitigation Strategies

-

Issue : Discrepancies in reported thermal stability (e.g., 150°C vs. 185°C decomposition).

-

Issue : Conflicting bioactivity results in kinase assays.

- Resolution : Standardize assay conditions (e.g., ATP concentration, pH) and verify compound solubility in DMSO/PBS mixtures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.